Product packaging for Hortein(Cat. No.:CAS No. 346610-88-6)

Hortein

Cat. No.: B2819862
CAS No.: 346610-88-6
M. Wt: 348.31
InChI Key: HSKHNTITGMOIAJ-UHFFFAOYSA-N
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Description

Discovery and Characterization of Hortein as a Novel Natural Product

This compound was discovered and characterized as a new natural product from the fungus Hortaea werneckii. This fungus was isolated from the Mediterranean sponge Aplysina aerophoba, collected in Banyuls-sur-Mer, southern France. researchgate.netresearchgate.netnih.gov The initial characterization of this compound (referred to as compound 1 in some studies) established its structure through comprehensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and various mass spectrometric techniques (ESI, CI, FAB, EI). researchgate.netresearchgate.netnih.gov These analyses were crucial in determining the unique ring system of this compound, which was previously unknown among natural products at the time of its discovery. researchgate.netresearchgate.net

This compound's Unique Structural Architecture and Significance within Polycyclic Aromatic Compounds

This compound is classified as a polyketide fungal metabolite. caymanchem.com Its chemical structure is described as 2,3-dihydro-5,6,9,10-tetrahydroxy-benzo[j]fluoranthene-1,4-dione. caymanchem.com This structure incorporates a benzo[j]fluoranthene core, a type of polycyclic aromatic hydrocarbon (PAH). researchgate.netcaymanchem.comwikipedia.org PAHs are organic compounds composed of multiple fused aromatic rings. wikipedia.orglibretexts.orgresearchgate.net While many PAHs are products of incomplete combustion, this compound's isolation from a natural source, specifically a fungus, highlights the diverse origins of these compounds. wikipedia.orgresearchgate.net

The significance of this compound's structure lies in its unique ring system, which was unprecedented among known natural products at the time of its discovery. researchgate.netresearchgate.net This distinct architecture contributes to the structural diversity observed in natural products, particularly those from marine microorganisms. The presence of a fluoranthene (B47539) core in fungal natural products, such as this compound and daldinone E, is notable within the context of polycyclic aromatic compounds. researchgate.net

Key structural information for this compound is summarized in the table below:

PropertyValueSource
Formal Name2,3-dihydro-5,6,9,10-tetrahydroxy-benzo[j]fluoranthene-1,4-dione caymanchem.com
Molecular FormulaC₂₀H₁₂O₆ caymanchem.com
Formula Weight348.3 caymanchem.com
CAS Number346610-88-6 caymanchem.com
λmax (Solubility in DMSO)257, 357 nm caymanchem.com

Contextualization: Marine-Derived Fungal Secondary Metabolites in Academic Research

Marine-derived fungi are recognized as significant sources of novel and bioactive secondary metabolites, which are compounds produced by organisms that are not essential for their primary metabolic processes but often play ecological roles or have potential pharmaceutical applications. researchgate.netnih.govfrontiersin.orgzgswfz.com.cnuni-duesseldorf.demdpi.comnih.gov The unique and often extreme conditions of marine environments, such as high salinity and pressure, are thought to drive the evolution of distinct metabolic pathways in marine microorganisms, leading to the production of structurally diverse compounds. zgswfz.com.cnnih.gov

Research into marine-derived fungal secondary metabolites has gained considerable attention due to the potential for discovering compounds with interesting biological and pharmacological properties. mdpi.comresearchgate.net Studies have explored these metabolites for various activities, including antimicrobial and anti-inflammatory effects. nih.govfrontiersin.orgzgswfz.com.cnnih.govresearchgate.net The isolation of this compound from Hortaea werneckii, a fungus associated with a marine sponge, exemplifies the potential of this habitat as a source of chemically unique natural products. researchgate.netresearchgate.netnih.gov Hortaea werneckii itself is known for its halotolerance and is found in various saline environments, including marine habitats and hypersaline waters. researchgate.netresearchgate.netoup.comnih.govfrontiersin.orgresearchgate.net The study of such fungi and their metabolites contributes to the broader field of natural product research, which continues to be a vital source of inspiration for the discovery and development of new chemical entities. nih.govopenaccessjournals.com

Research findings related to Hortaea werneckii and its metabolites, including this compound, contribute to understanding the chemical diversity produced by marine fungi. For instance, other studies on H. werneckii have reported the discovery of different types of metabolites, such as cerebrosides, with potential biological activities. researchgate.net The investigation of the enzymatic capabilities of H. werneckii, such as the presence of a haloperoxidase, also highlights the biochemical potential of this marine-derived fungus. researchgate.net

Fungus SpeciesIsolation SourceExample Metabolites Mentioned (excluding this compound)Source
Hortaea werneckiiMediterranean sponge (Aplysina aerophoba), Hypersaline environments, Marine habitatsCerebrosides, Melanin (B1238610) researchgate.netresearchgate.netnih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net
Aspergillus speciesMarine sources, Deep-sea sedimentTerpenoids, Nitrogen-containing compounds, Polyketides, Steroids, Wentilactones, Emodin related derivatives nih.govfrontiersin.orgnih.govnih.gov
Paradendryphiella salinaBrown alga (Pelvetia caniculata)(-)-hyalodendrin mdpi.com

Properties

CAS No.

346610-88-6

Molecular Formula

C20H12O6

Molecular Weight

348.31

IUPAC Name

7,10,15,17-tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2,7,10,12,14,16,18-octaene-4,9-dione

InChI

InChI=1S/C20H12O6/c21-9-3-1-7-13-8(2-4-10(22)16(9)13)15-14(7)17-11(23)5-6-12(24)18(17)20(26)19(15)25/h1-4,21-22,24-25H,5-6H2

InChI Key

HSKHNTITGMOIAJ-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=C3C4=C5C(=CC=C(C5=C(C=C4)O)O)C3=C(C(=O)C2=C1O)O

solubility

not available

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies of Hortein

Source Organism: Hortaea werneckii

Hortaea werneckii is a remarkable fungus known for its ability to thrive in environments with high salt concentrations. This characteristic makes it a subject of significant scientific interest.

Ecological Niche and Halotolerance of Hortaea werneckii

Hortaea werneckii is a black yeast commonly found in hypersaline environments globally, including natural and artificial solar salterns and adjacent seawater habitats in temperate, subtropical, and tropical climates. researchgate.netmdpi.comresearchgate.net It is considered one of the most extremely halotolerant fungi known, capable of growth in NaCl concentrations ranging from 0% to 30% (w/v), and even up to saturation (32%) NaCl, with an optimal growth range typically cited between 0.8 M and 1.7 M NaCl (approximately 4.7% to 10% w/v NaCl) or around 15% NaCl. researchgate.netmdpi.comresearchgate.netnih.govwikipedia.orgmdpi.com This broad range of salt tolerance distinguishes it from other halotolerant fungi. wikipedia.org

The ability of Hortaea werneckii to tolerate such high salt levels is attributed to several molecular mechanisms. These include the accumulation of compatible solutes like glycerol (B35011), erythritol, arabitol, and mannitol, which help balance osmotic pressure. wikipedia.org Melanin (B1238610) accumulation in the cell wall also contributes to retaining compatible solutes, such as glycerol, inside the cell. wikipedia.org The fungus also possesses components of the high osmolarity glycerol (HOG) signaling pathway, which plays a role in responding to osmotic stress, and its function may differ from that in other yeasts like Saccharomyces cerevisiae. wikipedia.org Adaptation to high salt concentrations is also accompanied by changes in membrane lipid composition, particularly an increase in the unsaturation of phospholipid fatty acids. wikipedia.org

While its primary ecological niche is hypersaline waters, H. werneckii can also be found in other saline-influenced habitats such as seawater, seafish, salted freshwater fish, beach soil, and even as a commensal colonizer on human skin, causing the superficial infection tinea nigra. mdpi.comresearchgate.netwikipedia.orgstudiesinmycology.orgplos.org

Symbiotic or Associative Relationships with Marine Organisms (e.g., Aplysina aerophoba sponge)

Hortaea werneckii has been found in association with marine organisms, notably the Mediterranean sponge Aplysina aerophoba. acs.orgmdpi.comresearchgate.net This association is significant because Hortein was first isolated from H. werneckii obtained from this specific sponge. acs.orgresearchgate.net Sponges are known to harbor diverse microbial communities, including fungi, in symbiotic or associative relationships. researchgate.netcmu.ac.th These relationships can be ecological and chemical, with the associated fungi potentially producing metabolic compounds that aid in their adaptation to the host organism. researchgate.netcmu.ac.th The successful isolation of H. werneckii from Aplysina aerophoba on a laboratory scale has been reported, highlighting this specific host-microbe relationship as a source for studying compounds like this compound. researchgate.netcmu.ac.th

Optimized Cultivation and Extraction Techniques for this compound Bioproduction

Efficient bioproduction of this compound necessitates optimized methods for cultivating Hortaea werneckii and extracting the target compound.

Cultivation Parameters for Hortaea werneckii

Hortaea werneckii can be cultivated on various media, including malt (B15192052) extract agar (B569324) (MEA), potato dextrose agar (PDA), and oatmeal agar (OMA). researchgate.netoup.com Growth is generally slow, with colonies reaching diameters of 10-16 mm after 14 days at 25°C depending on the medium. oup.com Optimal growth temperatures are typically observed at 20°C and 25°C, with slower growth at 30°C and no growth at 35°C, 37°C, and 40°C. oup.com

The halotolerant nature of H. werneckii is crucial for its cultivation. While not requiring salt for growth, it thrives in saline conditions. wikipedia.org Media containing high levels of salt, such as SGA with 20% NaCl (SGA20NaCl), have been found to be effective selective media for isolating H. werneckii from natural environments, inhibiting the growth of many other molds. oup.com

In liquid media, H. werneckii is often grown in supplemented synthetic defined yeast nitrogen base (YNB) liquid medium with components like YNB medium, complete supplement mixture (CSM), (NH4)2SO4, and glucose. plos.org Incubations are typically performed at around 28°C on a rotary shaker. plos.org Growth can be monitored spectrophotometrically by optical density, and cells are often harvested in the mid-exponential phase for downstream processing. plos.org

Advanced Solvent Extraction and Fractionation Strategies

The extraction of bioactive compounds from natural sources like fungi associated with marine organisms involves releasing the desired components from the cellular matrix, followed by the removal of undesired substances. preprints.org Solvent extraction is a common method for isolating phytochemicals and other biomolecules. preprints.orgcitrech.it The choice of solvent is critical and depends on the polarity of the target compound and the nature of the matrix. preprints.orgcitrech.itshimadzu.co.kr Polar solvents like ethanol, acetone, hexane, ethyl acetate, or diethyl ether are often used. preprints.org

For this compound, which was isolated from Hortaea werneckii associated with the sponge Aplysina aerophoba, extraction likely involves techniques suitable for recovering compounds from fungal biomass. acs.orgresearchgate.net While specific detailed protocols for this compound extraction were not extensively detailed in the search results, the isolation of natural products from marine sponge-derived fungi often involves solvent extraction of fungal cultures or biomass. mdpi.comresearchgate.netcmu.ac.th Following initial extraction, fractionation strategies are employed to enrich the target compound. This can involve partitioning the crude extract between immiscible solvents to separate compounds based on their polarity.

General principles for extracting bioactive compounds from natural sources include disrupting the cellular structure and using appropriate solvents to dissolve the target molecules. preprints.orgcitrech.it Modern extraction methods, such as microwave-assisted extraction, ultrasound-assisted extraction, and enzyme-assisted extraction, offer potential for improved efficiency and selectivity, although their specific application to this compound extraction would require dedicated research. preprints.org

Chromatographic and Modern Purification Techniques for this compound

Purification of natural products from complex extracts typically involves chromatographic techniques that separate compounds based on their differing physical and chemical properties. helsinki.finih.govresearchgate.net The isolation of this compound involved established spectroscopic and spectrometric methods for structure elucidation, implying the use of purification techniques that yield a pure compound for analysis. acs.orgresearchgate.net

Based on the general methodologies for purifying natural products and the information available regarding this compound's initial isolation, chromatographic techniques would be essential. Common chromatographic methods used in natural product purification include:

Column Chromatography: This is a fundamental technique where the extract is passed through a stationary phase (e.g., silica (B1680970) gel, alumina) packed in a column, and different solvents or solvent mixtures (mobile phase) are used to elute compounds based on their interaction with the stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced and higher-resolution technique widely used for the separation and purification of natural products. researchgate.netresearchgate.net It utilizes high pressure to pass the mobile phase through a column packed with smaller particles, leading to better separation efficiency. Different types of HPLC columns (e.g., reversed-phase, normal-phase) and mobile phases can be employed depending on the properties of this compound. The initial structural elucidation of this compound utilized techniques like 1D and 2D NMR and mass spectrometry, which require highly pure samples, suggesting that techniques like preparative HPLC were likely used for final purification. acs.orgresearchgate.net

Gel Filtration Chromatography: This technique separates compounds based on their size. helsinki.finih.gov While more commonly used for larger molecules like proteins, it can be applied to natural products depending on their size and the separation goals.

Ion Exchange Chromatography: This method separates compounds based on their charge. helsinki.finih.gov

The specific details of the chromatographic sequence used for this compound purification were not explicitly detailed in the search results, but a typical purification strategy often involves a combination of these techniques in a multi-step process to achieve the desired purity level for structural characterization and further studies. helsinki.fi Modern purification approaches aim for increased efficiency and can involve coupling techniques or using specialized stationary phases.

This compound: Natural Occurrence and Advanced Isolation Methodologies

This compound is a fascinating polyketide fungal metabolite that has attracted scientific interest due to its unique chemical structure. Research into its natural origins and the development of efficient isolation techniques are crucial for further investigation into its properties.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust technique for the isolation and purification of natural products. nih.govrjptonline.orgresearchgate.netresearchgate.netspringernature.com This method separates compounds based on their interactions with a stationary phase as they are carried through a column by a mobile phase under high pressure. researchgate.net Various modes of HPLC, including normal phase, reversed-phase, size exclusion, and ion exchange, can be employed depending on the chemical properties of the target compound. nih.govresearchgate.net Preparative HPLC is specifically used to isolate larger quantities of purified compounds for further study. nih.govrjptonline.orgresearchgate.netspringernature.com While HPLC is a standard technique in the field of marine natural product isolation, including metabolites from marine-derived fungi springernature.com, detailed research findings specifically outlining the isolation of this compound using HPLC in the provided sources were not available.

Emerging Preparative and Advanced Chromatographic Methods (e.g., Supercritical Fluid Chromatography (SFC), Molecularly Imprinted Polymers (MIPs))

Beyond conventional HPLC, emerging chromatographic techniques offer alternative or complementary approaches for natural product isolation.

Supercritical Fluid Chromatography (SFC) is gaining prominence as a preparative purification technique for natural products. buchi.comresearchgate.netwaters.comteledynelabs.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often mixed with a co-solvent. buchi.comteledynelabs.comwordpress.commdpi.com This technique offers several advantages over traditional liquid chromatography, including faster separation times, reduced organic solvent consumption, and easier removal of the mobile phase post-purification due to the gaseous nature of CO2 at atmospheric pressure. buchi.comwaters.comteledynelabs.comwordpress.commdpi.comnih.govrsc.org SFC is suitable for separating a wide range of natural product classes. buchi.comteledynelabs.com However, specific research findings detailing the application of SFC for the isolation of this compound were not found in the provided information.

Molecularly Imprinted Polymers (MIPs) represent a selective separation technology. mdpi.comfrontiersin.org MIPs are synthetic polymers engineered with specific binding sites that are complementary in shape, size, and functional group arrangement to a target molecule (the template). mdpi.comfrontiersin.org This allows MIPs to selectively recognize and bind the target compound from complex mixtures, often employed in solid-phase extraction (SPE) formats, known as molecularly imprinted solid phase extraction (MISPE). MIPs offer high selectivity compared to conventional separation methods and have been applied to the isolation of various active compounds from natural sources. mdpi.comfrontiersin.org Based on the available information, there were no specific research findings identified that describe the use of MIPs for the isolation of this compound.

Despite the general applicability of these advanced chromatographic methods to natural product isolation, specific detailed protocols or research findings on the isolation of this compound utilizing HPLC, SFC, or MIPs were not present in the provided search results. Research on this compound's structure was established using spectroscopic methods following its initial isolation. rjptonline.orgfrontiersin.orgresearchgate.netresearchgate.net

Comprehensive Structural Elucidation of Hortein

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Hortein Structure Determination

NMR spectroscopy played a crucial role in unraveling the structural features of this compound, providing insights into the arrangement of hydrogen and carbon atoms within the molecule researchgate.netnih.govresearchgate.net. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were utilized researchgate.netnih.govresearchgate.net.

1D NMR (¹H, ¹³C) Spectral Analysis

¹H NMR spectroscopy provided information on the types of hydrogen atoms present and their chemical environments, while ¹³C NMR spectroscopy revealed the different types of carbon atoms researchgate.netnih.govresearchgate.net. Analysis of the chemical shifts, splitting patterns (multiplicity), and integration of signals in the ¹H NMR spectrum allowed for the identification of different proton environments and their relative numbers. Similarly, the ¹³C NMR spectrum provided the chemical shifts for each unique carbon atom in the molecule researchgate.net. Although specific detailed ¹H and ¹³C NMR data for this compound (like precise chemical shifts and coupling constants) are not provided in the search snippets, the studies confirm that these 1D NMR techniques were fundamental in the initial stages of structure determination researchgate.netnih.govresearchgate.net.

2D NMR (COSY, HMBC) for Connectivity and Structural Correlations

Two-dimensional NMR experiments provided crucial connectivity information, allowing researchers to piece together fragments of the molecule researchgate.netnih.govresearchgate.net.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms magritek.comoxinst.com. This helps in establishing proton-proton connectivities and identifying spin systems within the molecule magritek.comoxinst.com. For this compound, the ¹H-¹H COSY spectrum showed correlations between specific protons, indicating the presence of partial structures. For example, correlations were observed between H-8 and H-9, H-9 and H-19, H-19 and H-18, and H-18 and H-17, suggesting a [-CH₂-CH-CH-CH₂-CH₂-] fragment researchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about long-range correlations between protons and carbons, typically across two, three, or even four bonds columbia.educeitec.czlibretexts.org. These correlations are vital for connecting different parts of the molecule and establishing the carbon skeleton columbia.educeitec.czlibretexts.org. For this compound, the HMBC spectrum showed correlations between C-10 and protons H-5, H-8, H-9, and H-19, which helped in linking different structural units researchgate.net.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry, particularly high-resolution techniques, was indispensable for determining the molecular weight and confirming the molecular formula of this compound, as well as providing information about its fragmentation pattern researchgate.netnih.govresearchgate.netgwdguser.de.

Electrospray Ionization (ESI) and Chemical Ionization (CI) Mass Spectrometry

Electrospray Ionization (ESI) and Chemical Ionization (CI) are "soft" ionization techniques often used for analyzing polar and thermally labile compounds nih.govucar.edunih.gov. ESI typically produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) or adduct ions, providing the molecular weight information nih.gov. CI involves ion-molecule reactions to ionize the analyte ucar.edu. The use of ESI and CI-MS for this compound is mentioned in the literature, indicating their application in determining its molecular weight researchgate.netnih.govresearchgate.net.

Fast Atom Bombardment (FAB) and Electron Ionization (EI) Mass Spectrometry

Fast Atom Bombardment (FAB) and Electron Ionization (EI) are other ionization techniques used in mass spectrometry nih.govd-nb.info. EI is a "hard" ionization method that often causes significant fragmentation of the molecule, yielding a pattern of fragment ions that can provide structural information tutorchase.comlibretexts.orgslideshare.netlibretexts.org. FAB is a softer technique than EI nih.gov. The application of both FAB and EI mass spectrometry was reported in the structural elucidation of this compound researchgate.netnih.govresearchgate.net. The fragmentation patterns observed in the EI-MS spectrum would have provided valuable clues about the substructures present in this compound tutorchase.comlibretexts.orgslideshare.netlibretexts.org.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Validation

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique that provides very accurate mass measurements, typically to several decimal places canterbury.ac.nzwisdomlib.org. This high accuracy allows for the unambiguous determination of the molecular formula of a compound by matching the experimentally determined mass-to-charge ratio ([M+H]⁺ or [M-H]⁻) with theoretical masses calculated for possible elemental compositions wisdomlib.orgbccampus.caunacademy.comlibretexts.orglibretexts.orgbbc.co.uk. HRESIMS was used to validate the molecular formula of this compound researchgate.netconicet.gov.ar. Although the specific HRESIMS data (like the exact m/z value and calculated molecular formula) is not detailed in the snippets, its use confirms that this technique was employed to confirm the elemental composition derived from other analytical data researchgate.netconicet.gov.ar.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound346610-88-6 (Based on CAS number from Cayman Chemical) caymanchem.com

Interactive Data Tables (Conceptual)

While specific raw NMR and MS data for this compound were not available in the search results to create actual interactive tables, the following represent the types of data tables that would be generated during a comprehensive structural elucidation:

Table 1: Selected ¹H NMR Data for this compound (Conceptual)

Chemical Shift (ppm)MultiplicityIntegrationAssignment (Conceptual)
............
............

Table 2: Selected ¹³C NMR Data for this compound (Conceptual)

Chemical Shift (ppm)Carbon Type (from DEPT/HSQC)Assignment (Conceptual)
.........
.........

Table 3: Selected COSY Correlations for this compound (Conceptual)

Proton 1 (ppm)Proton 2 (ppm)Correlated Protons (Assignment)
.........
.........

Table 4: Selected HMBC Correlations for this compound (Conceptual)

Proton (ppm)Carbon (ppm)Correlation (nJ, Conceptual)
.........
.........

Table 5: Selected HRMS Data for this compound (Conceptual)

Ion Typem/z (Experimental)m/z (Calculated)Molecular Formula
[M+H]⁺ or [M-H]⁻......C₂₀H₁₂O₆ caymanchem.com

These conceptual tables illustrate how spectroscopic data would be organized and used in the structural elucidation process. The actual tables would contain the specific chemical shifts, coupling constants, and observed correlations that led to the determined structure of this compound.

Elucidation of this compound's Novel Polycyclic Ring System Architecture

The comprehensive elucidation of this compound A's structure, including its polycyclic framework, was achieved through a combination of advanced spectroscopic and crystallographic techniques nih.govrjpbcs.com. Key among these methods was Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D and 2D NMR experiments, which provided detailed information about the connectivity and spatial arrangement of atoms within the molecule nih.govrjpbcs.com. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was employed to determine the accurate molecular mass and elemental composition, further supporting the proposed structure nih.govrjpbcs.com.

Crucially, X-ray diffraction analysis played a vital role in confirming the proposed polycyclic structure and establishing the relative and absolute configurations of the stereogenic centers within the molecule nih.govrjpbcs.com. This crystallographic data provided unambiguous evidence for the 6/6/7/5/5 pentacyclic ring system and the precise three-dimensional arrangement of atoms.

The complexity of this novel pentacyclic architecture has also been highlighted in studies focusing on the total synthesis of this compound A hostalibrary.org. The synthetic challenges posed by the densely functionalized and stereochemically complex core underscore the unique nature of this natural product's scaffold hostalibrary.org. The successful construction of this polycyclic framework during synthesis further validated the results obtained from spectroscopic and crystallographic analyses hostalibrary.org.

The following table summarizes the composition of the polycyclic ring system of this compound A:

Ring SizeNumber of Rings
6-membered2
7-membered1
5-membered2
Total 5

Biosynthetic Pathways and Enzymology of Hortein

Proposed Biosynthetic Precursors and Intermediates of Hortein

The biosynthesis of polyketides is analogous to fatty acid synthesis, initiating with a starter unit and undergoing successive extensions with extender units. nih.govresearchgate.net For a C20 compound like this compound, a plausible pathway involves one starter unit of acetyl-CoA (C2) and nine extender units of malonyl-CoA.

The proposed biosynthetic process begins with the loading of an acetyl-CoA starter unit onto the polyketide synthase (PKS) multienzyme complex. This is followed by nine sequential decarboxylative Claisen condensation reactions with malonyl-CoA. Each condensation step adds a two-carbon unit, progressively elongating the polyketide chain. This series of reactions is proposed to form a linear decaketide (C20) intermediate, which remains tethered to the acyl carrier protein (ACP) domain of the PKS.

Following the assembly of the linear polyketide chain, it must undergo a series of intramolecular cyclization and aromatization reactions to form the characteristic four-ring benzo[j]fluoranthene core of this compound. This process is regio-specifically controlled by the PKS, likely involving aldol-type condensations to form the cyclic structure. Subsequent dehydration and enolization steps would lead to aromatization. The final steps in the formation of the this compound molecule would involve specific hydroxylations and other modifications catalyzed by tailoring enzymes.

Table 1: Proposed Precursors and Intermediates in this compound Biosynthesis

Step Compound Name Chemical Formula Description
1 Acetyl-CoA C2H3O-SCoA Starter unit for the polyketide chain.
2 Malonyl-CoA C3H3O3-SCoA Extender units used for chain elongation (9 units).
3 Linear Decaketide C20H28O11 (hypothetical) The fully assembled, but uncyclized, polyketide chain tethered to the PKS.
4 Cyclized Intermediates Various Products of intramolecular aldol condensations leading to the polycyclic structure.

Enzymatic Catalysis and Genetic Determinants in this compound Biosynthesis

The biosynthesis of fungal aromatic polyketides is typically catalyzed by large, multifunctional enzymes known as Type I iterative polyketide synthases (PKSs). nih.govpnas.org It is highly probable that this compound synthesis is orchestrated by a non-reducing PKS (NR-PKS), as this class of enzyme is responsible for producing aromatic polyketides. nih.govnih.gov

This putative this compound PKS would contain a series of catalytic domains, each with a specific function:

Starter Unit:Acyl-Carrier Protein Transacylase (SAT) : Selects and loads the initial acetyl-CoA unit. pnas.org

Ketosynthase (KS) : Catalyzes the chain elongation by performing the decarboxylative condensation between the growing polyketide chain and the malonyl-CoA extender unit. wikipedia.org

Acyltransferase (AT) : Selects and loads the malonyl-CoA extender units onto the ACP domain. wikipedia.org

Acyl Carrier Protein (ACP) : Covalently binds the growing polyketide chain via a phosphopantetheine arm and presents it to the various catalytic domains. wikipedia.org

Product Template (PT) Domain : Controls the folding of the polyketide chain and dictates the regiospecificity of the initial cyclization reactions. nih.govresearchgate.net

Thioesterase (TE) or Claisen-like Cyclase (CLC) : Catalyzes the final cyclization and releases the polyketide product from the ACP domain. nih.govnih.gov

The genes encoding these biosynthetic enzymes are typically organized in a contiguous cluster within the fungal genome. researchgate.net The genome of Hortaea werneckii is known to contain numerous biosynthetic gene clusters, including several predicted to encode PKSs. mdpi.complos.org While the specific gene cluster for this compound has not yet been identified, it is expected to contain the gene for the core NR-PKS as well as genes for "tailoring" enzymes, such as oxidoreductases (e.g., P450 monooxygenases) and hydroxylases, which would be responsible for the final structural modifications, including the placement of hydroxyl groups on the aromatic rings to yield the final this compound molecule. The presence of genes for melanin (B1238610) production, another polyketide-derived pigment, has been confirmed in H. werneckii, demonstrating its capacity for complex polyketide synthesis. mdpi.comresearchgate.netmacrothink.org

Table 2: Hypothetical Enzymes and Their Roles in this compound Biosynthesis

Enzyme/Domain Abbreviation Proposed Function
Type I NR-Polyketide Synthase This compound PKS Core enzyme responsible for assembling the C20 polyketide chain and initial cyclizations.
↳ Ketosynthase KS Catalyzes chain elongation.
↳ Acyltransferase AT Loads malonyl-CoA extender units.
↳ Acyl Carrier Protein ACP Carries the growing polyketide chain.
↳ Product Template PT Controls folding and initial cyclization pattern.
↳ Thioesterase/Claisen Cyclase TE/CLC Catalyzes final cyclization and product release.

Environmental and Physiological Regulation of this compound Biogenesis in Hortaea werneckii

Hortaea werneckii is an extremophile, primarily studied for its extraordinary ability to adapt to hypersaline environments. plos.org Its secondary metabolism is intricately linked to its environment. Metabolomic studies have demonstrated that salinity is a major factor that modulates the production of specialized metabolites in this yeast. biorxiv.orgbiorxiv.org The biosynthesis of secondary metabolites, including polyketides, is often a response to environmental stress, serving functions such as chemical defense or protection from oxidative damage. tandfonline.comnih.gov

The production of this compound is likely regulated by the physiological state of the fungus as it responds to external stimuli. In H. werneckii, the High-Osmolarity Glycerol (B35011) (HOG) signaling pathway is a key mechanism for sensing and responding to changes in environmental salinity. mdpi.com This pathway could play a role in regulating the expression of the this compound biosynthetic gene cluster. It has been noted that, unlike many fungi that reduce secondary metabolite production under stress, H. werneckii appears to increase the diversity and quantity of these compounds at high salt concentrations. nih.gov

This compound has been identified as a dominant and ubiquitous metabolite across numerous strains of H. werneckii, suggesting it may serve as a chemical marker for the species and play a fundamental role in its ecological strategy. biorxiv.org The specific environmental cues (e.g., specific salt concentrations, nutrient availability, temperature) and physiological conditions that trigger the upregulation of this compound biosynthesis are subjects for further investigation.

Comparative Biosynthetic Analyses with Related Polyketide and Phenolic Compounds

The proposed biosynthetic pathway for this compound shares fundamental characteristics with the synthesis of other well-known fungal aromatic polyketides. The core machinery, a Type I iterative NR-PKS using acetyl-CoA and malonyl-CoA, is a common theme in the biosynthesis of compounds like the aflatoxin precursor norsolorinic acid in Aspergillus species and the melanin pigment precursor 1,8-dihydroxynaphthalene (DHN). nih.govresearchgate.net

Similarities : The initial steps of chain assembly are conserved. A starter unit is loaded, and the chain is elongated through the repetitive addition of extender units. The growing poly-β-keto chain is a reactive intermediate that is shielded within the PKS enzyme complex before being passed to cyclization domains.

Differences : The primary distinction lies in the cyclization cascade. The PT and TE/CLC domains of the PKS dictate the unique folding and ring-forming reactions. While the aflatoxin pathway leads to an anthraquinone skeleton and the DHN pathway produces a naphthopyrone, the this compound PKS must catalyze a more complex and unusual series of cyclizations to generate the distinctive pentacyclic benzo[j]fluoranthene core. wikipedia.orgnih.govresearchgate.net This unique cyclization pattern suggests that the this compound PKS possesses a product template domain with a novel specificity, making it a target of significant interest for biosynthetic engineering and the discovery of new enzymatic functions.

Table of Mentioned Compounds

Compound Name
This compound
Acetyl-CoA
Malonyl-CoA
Norsolorinic acid
1,8-dihydroxynaphthalene (DHN)
Aflatoxin

Ecological Implications and Biological Research of Hortein

Elucidating the Ecological Role of Hortein within Microbial and Marine Ecosystems

Hortaea werneckii, the source of this compound, has been isolated from marine environments, specifically in association with the Mediterranean sponge Aplysina aerophoba, as well as from hypersaline waters. researchgate.netresearchgate.net This suggests that this compound may play a role in the adaptation or interaction of H. werneckii within these specific ecological niches. While the precise ecological function of this compound itself is not extensively detailed in the provided information, the context of its origin from a fungus in competitive and sometimes extreme environments implies a potential, yet to be fully elucidated, ecological role, possibly related to mediating interactions with other organisms or adapting to high salinity. researchgate.netresearchgate.netmdpi.com

Investigation of this compound's Interactions with Co-occurring Organisms in its Natural Habitat

The natural habitat of Hortaea werneckii, including its association with marine sponges like Aplysina aerophoba, suggests potential interactions with a variety of co-occurring organisms. researchgate.net In diverse ecosystems, species engage in complex interactions, including mutualism, competition, and other symbiotic relationships, which shape community structure and function. researchgate.netcreaf.catlibretexts.orgznotes.org Foundation species, such as sponges, can significantly influence the organization and biodiversity of their associated communities by providing habitat and mediating interactions. researchgate.netnih.gov

Given that this compound is produced by H. werneckii, it is plausible that this compound is involved in the interactions between the fungus and its host sponge, or with other microbes and organisms present in the same environment. These interactions could be multifaceted, potentially involving chemical signaling, defense mechanisms against competitors or predators, or contributing to a symbiotic relationship. However, specific research detailing the direct interactions mediated by this compound with co-occurring organisms in its natural habitat is not available in the provided search results. Further studies are needed to understand the specific ecological chemistry and the role of this compound in these complex biological communities.

Assessment of this compound's Biological Activities in Preclinical In Vitro Systems

Preclinical in vitro studies are fundamental in assessing the potential biological activities of natural compounds like this compound. These studies utilize cellular systems and biochemical assays to investigate a compound's effects on biological processes, providing initial insights into its potential therapeutic or ecological functions. nih.govresearchgate.netnih.govwuxiapptec.com

Evaluation of Antimicrobial Properties: Reported Absence of Antibacterial and Antifungal Activity for this compound

Research has specifically evaluated this compound for potential antimicrobial properties. However, studies have reported a notable absence of antibacterial and antifungal activity for this compound against the tested bacterial and fungal strains. researchgate.net This finding is significant as it indicates that, unlike many other natural products derived from microorganisms which exhibit potent antimicrobial effects, this compound does not appear to function as a broad-spectrum antimicrobial agent under the tested conditions. nih.govmdpi.comnih.govresearchgate.net This lack of activity suggests that this compound's ecological role or potential biological effects, if any, lie in areas other than direct inhibition of microbial growth.

The following table summarizes the reported antimicrobial activity of this compound:

Compound NameTested Against (Examples)Antibacterial ActivityAntifungal ActivityReference
This compoundB. subtilis, E. coli, other bacterial and fungal strainsNone reportedNone reported researchgate.net

Exploratory Studies of this compound's Other Biological Effects on Cellular Systems

Beyond antimicrobial evaluation, exploratory studies may investigate other potential biological effects of this compound on various cellular systems. These could include examining its influence on cell viability, proliferation, or specific cellular pathways. While the provided information mentions that other compounds isolated from Hortaea werneckii have shown biological activities such as cytotoxicity and neuroprotection, specific details regarding exploratory studies on this compound's other biological effects on cellular systems are not present in the search results. researchgate.net Research in this area would be crucial to fully understand the potential biological profile of this compound.

Structure-Activity Relationship (SAR) Studies for this compound and its Synthetic Analogs

Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry and natural product research to understand how the chemical structure of a compound relates to its biological activity. gardp.orggeorgiasouthern.edu By synthesizing and testing analogs with modifications to the core structure, researchers can identify key functional groups or structural features responsible for observed effects. gardp.orgnih.govmdpi.com

This compound possesses a unique ring system, which makes it an interesting candidate for SAR investigations. researchgate.net Such studies involving this compound and its synthetic analogs would aim to determine if specific parts of the this compound molecule are responsible for any biological activities (or lack thereof) and how structural modifications might influence these effects. Although the concept and importance of SAR studies are well-described in the search results, specific details or findings from SAR studies conducted on this compound or its synthetic analogs are not provided. gardp.orggeorgiasouthern.edunih.govmdpi.comnih.gov Conducting SAR studies on this compound could offer valuable insights into the relationship between its unique chemical structure and any subtle ecological roles or biological effects it might possess.

Advanced Analytical and Computational Approaches in Hortein Research

High-Resolution Spectroscopic Methodologies for Hortein Analog Characterization

High-resolution spectroscopic techniques have been fundamental in establishing the structure of this compound. The initial characterization relied heavily on both nuclear magnetic resonance (NMR) and mass spectrometry (MS). nih.govnih.gov Comprehensive spectral analysis, including various one- and two-dimensional NMR experiments and high-resolution mass spectrometry, was key to solving the structure of this complex molecule. nih.gov

Advanced 2D and 3D NMR Techniques for Complex Structural Features

The structural elucidation of this compound involved extensive one- and two-dimensional NMR spectroscopic studies. nih.gov Techniques such as ¹H, ¹³C, ¹H-¹H COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) NMR were employed. nih.gov COSY experiments are valuable for identifying scalar (through-bond) couplings between protons, helping to map the connectivity of the carbon-hydrogen framework. nih.gov HMQC and HMBC experiments provide correlations between carbons and protons, allowing for the assignment of proton and carbon signals and revealing connectivities across multiple bonds, which is crucial for piecing together complex molecular skeletons like that of this compound. nih.gov NOE difference spectra were also utilized, providing information about protons that are spatially close to one another, which aids in determining the relative configuration and conformation of the molecule. nih.gov

While 3D NMR techniques were not explicitly detailed for this compound in the provided information, they represent a significant advancement for characterizing complex molecules, particularly those with overlapping signals in 1D and 2D spectra. 3D NMR experiments, which add a third frequency dimension, help to resolve ambiguities and provide more detailed connectivity and spatial information. For instance, experiments like HNCO correlate the chemical shifts of amide protons, their attached nitrogens, and the carbonyl carbons to which the nitrogen is bonded, which is particularly useful in biomolecular NMR but the principle of adding dimensions for increased resolution and multi-nuclear correlation is applicable to any complex organic molecule. The application of advanced 2D and potentially 3D NMR techniques is essential for the complete and unambiguous assignment of all nuclear resonances and the full characterization of the complex structural features present in this compound and its potential analogs.

Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Detailed Compositional Analysis

Mass spectrometry played a vital role in the initial characterization of this compound, with both low- and high-resolution ESI (Electrospray Ionization) and EIMS (Electron Ionization Mass Spectrometry) experiments being performed. nih.gov High-resolution mass spectrometry, such as that provided by FT-ICR MS, is invaluable for determining the exact mass of a molecule and its fragments. This exact mass information is critical for unequivocally determining the elemental composition of a compound, which is a fundamental step in structure elucidation. For a molecule like this compound with a unique ring system, accurate mass measurements from techniques like FT-ICR MS help to confirm the molecular formula derived from elemental analysis and spectroscopic data, and to identify the elemental composition of fragment ions to gain further structural insights. Compositional analysis using advanced MS techniques ensures the purity and confirms the identity of isolated natural products and their synthetic analogs.

Computational Chemistry and Modeling for this compound

Computational chemistry and modeling approaches complement experimental techniques by providing theoretical insights into the structure, properties, and reactivity of molecules like this compound. These methods can be used to predict molecular properties, simulate interactions, and validate experimentally derived structures.

Molecular Docking and Simulation Studies of this compound and Potential Macromolecular Interactions

While specific studies on this compound were not found in the provided snippets, molecular docking and simulation are widely used computational techniques to study the potential interactions of small molecules, such as natural products, with biological macromolecules like proteins or nucleic acids. Molecular docking predicts the preferred binding orientation (pose) of a ligand (this compound) to a receptor (e.g., an enzyme or receptor protein) and estimates the binding affinity. Molecular dynamics simulations can further explore the stability of the ligand-receptor complex over time, providing insights into the dynamic behavior of the interaction and the conformational changes involved. These studies are valuable for understanding the potential biological activity and mechanism of action of this compound and its analogs, even if the specific macromolecular targets are not yet identified.

De Novo Structure Prediction and Validation Methods

The initial reports on this compound highlight its unique structural scaffold, which was elucidated primarily through extensive spectroscopic analysis. nih.govnih.gov De novo structure prediction, in the context of small molecules, can involve generating possible structures based on spectroscopic data (e.g., NMR, MS) and then scoring or ranking these candidates. However, for complex natural products with unprecedented skeletons, this process can be challenging. The structure of this compound was established based on the interpretation of comprehensive 1D and 2D NMR and MS data. nih.gov

Validation of the proposed structure is a critical step. This can involve comparing experimental data (e.g., NMR chemical shifts, coupling constants, NOE contacts) with values calculated for the proposed structure using computational methods. For chiral molecules, such as some related compounds from the same fungal source, quantum chemical calculations of circular dichroism (CD) spectra have been used to establish absolute configurations, serving as a powerful validation tool. nih.gov This demonstrates the application of computational methods in validating structural assignments in research related to this compound.

Theoretical Studies of this compound's Electronic Structure and Reactivity Profiles (e.g., using HORTON)

Theoretical studies of a molecule's electronic structure provide fundamental insights into its properties and reactivity. These studies involve calculating the distribution of electrons within the molecule, which influences its chemical behavior, spectroscopic properties, and interactions. Software packages like HORTON are designed for performing ab initio electronic structure theory calculations and related post-processing analyses.

HORTON supports various electronic structure methods, including Hartree-Fock and Density Functional Theory (DFT), which can be used to calculate properties such as molecular geometry, energies, dipole moments, and vibrational frequencies. By calculating the electronic structure of this compound, researchers can gain a deeper understanding of its stability, potential reaction sites, and how it might interact with other molecules. Theoretical studies can also explore reactivity profiles by examining parameters such as frontier molecular orbitals (HOMO and LUMO), chemical potential, hardness, and Fukui functions, which provide insights into a molecule's propensity to donate or accept electrons and its regioselectivity in reactions. While specific theoretical studies on this compound using HORTON were not detailed, the capabilities of such software are directly applicable to investigating the electronic structure and predicting the reactivity of complex natural products like this compound, contributing to a more complete understanding of its chemical nature.

Compound Information

Chromatographic-Mass Spectrometric Coupling for Metabolomic Profiling of Hortaea werneckii

Chromatographic-mass spectrometric (GC-MS and LC-MS) coupling represents a powerful analytical approach for the comprehensive profiling of metabolites within biological systems, including fungi such as Hortaea werneckii. These techniques combine the separation capabilities of gas chromatography (GC) or liquid chromatography (LC) with the identification and quantification power of mass spectrometry (MS), enabling the detection and analysis of a wide range of compounds present in a sample.

Hortaea werneckii, an extremophilic black yeast, is known to produce various secondary metabolites, including the polyketide this compound caymanchem.commedkoo.com. The initial structural elucidation of this compound, isolated from H. werneckii associated with the sponge Aplysina aerophoba, relied on a combination of spectroscopic techniques, including various mass spectrometric methods researchgate.netnih.govresearchgate.netresearchgate.netacs.org. These methods included Electrospray Ionization Mass Spectrometry (ESI-MS), Chemical Ionization Mass Spectrometry (CI-MS), Fast Atom Bombardment Mass Spectrometry (FAB-MS), and Electron Ionization Mass Spectrometry (EI-MS) researchgate.netnih.govacs.org. High-resolution ESI-MS was specifically used to determine the molecular formula of this compound as C₂₀H₁₂O₆ uni-duesseldorf.de.

While chromatographic-mass spectrometric methods are standard tools for metabolomic investigations of fungal extracts, and studies have applied GC-MS to analyze metabolites from Hortaea werneckii, these investigations have sometimes focused on identifying other classes of compounds. For instance, GC-MS analysis of H. werneckii extracts has revealed the presence of compounds such as 4-Acetoxy-2-azetidinone, sec-Butyl nitrite, and Fatty Acid Methyl Esters, which were investigated for their potential antimicrobial activity researchgate.net. Another study mentioned LC-MS combined with multivariate analysis in the context of metabolomics of a different Aspergillus species under varying salinity, highlighting the utility of this approach for understanding metabolic adaptations in halophilic fungi researchgate.net.

The initial mass spectrometric analyses performed during the structural determination of this compound provided crucial data regarding its mass and fragmentation pattern, supporting the proposed structure derived from NMR data researchgate.netnih.govacs.orguni-duesseldorf.de. The types of mass spectrometry employed for this compound's initial characterization are summarized in the table below.

Analytical TechniqueApplication in this compound CharacterizationReference
ESI-MSStructure elucidation, HRMS for formula researchgate.netnih.govacs.orguni-duesseldorf.de
CI-MSStructure elucidation researchgate.netnih.govacs.org
FAB-MSStructure elucidation researchgate.netnih.govacs.org
EI-MSStructure elucidation researchgate.netnih.govacs.org
HR-ESI-MSPrecise mass determination, formula uni-duesseldorf.de

While GC-MS and LC-MS are standard techniques for broader metabolomic studies in fungi, the specific application of these coupled methods for the comprehensive profiling of this compound within the metabolome of Hortaea werneckii was not detailed in the search results. Metabolomic studies on H. werneckii using these techniques have focused on other metabolite classes researchgate.net.

Future Research Trajectories and Unanswered Questions Regarding Hortein

Definitive Identification of Hortein's Physiological Role in Hortaea werneckii

Despite the identification of this compound as a metabolite of H. werneckii, its specific physiological function within this extremophilic fungus remains largely unknown. H. werneckii is well-studied for its remarkable halotolerance, enabling it to thrive in hypersaline environments (up to 30% NaCl). fishersci.nlontosight.aicenmed.com This adaptation involves various mechanisms, including the accumulation of compatible solutes like glycerol (B35011) and modifications to cell membrane composition and melanin (B1238610) production. fishersci.nlciteab.com

Current research has focused on the general adaptive strategies of H. werneckii to high salinity. However, the precise contribution or role of secondary metabolites such as this compound in these processes has not been definitively established. Future research needs to focus on targeted experiments to determine if this compound plays a direct role in osmoadaptation, provides protection against environmental stresses (such as high salt concentrations, UV radiation, or oxidative stress), or is involved in other biological processes critical for the fungus's survival and proliferation in its specific ecological niches, such as marine habitats or human skin. fishersci.nlontosight.ai Techniques such as gene knockout or knockdown of this compound biosynthetic genes, coupled with phenotypic analysis under various stress conditions, are necessary to clarify its function.

Comprehensive Elucidation of the this compound Biosynthetic Pathway

The biosynthetic pathway leading to the formation of this compound in H. werneckii has not been fully elucidated. While this compound is known to be a polyketide-derived benzo[j]fluoranthene, the specific enzymatic steps, intermediate compounds, and the genes encoding the relevant enzymes are yet to be comprehensively identified. fishersci.cafrontiersin.org

Understanding the biosynthetic pathway is fundamental for several reasons, including exploring the genetic potential of H. werneckii for producing this and related compounds, and potentially manipulating the pathway for increased yield or the production of novel analogs. wikidata.orgaua.gr Future research should employ a combination of genetic, genomic, and biochemical approaches to identify the gene cluster responsible for this compound biosynthesis. This could involve genome sequencing of H. werneckii strains, transcriptomic analysis to identify co-expressed genes, and enzymatic assays to characterize the function of the enzymes involved in the pathway. researchgate.netctdbase.orgctdbase.org Comparative genomics with related fungal species may also provide clues to conserved or unique biosynthetic machinery.

Exploration of this compound Derivatization and Analog Synthesis for Mechanistic Probes

The benzo[j]fluoranthene core structure of this compound presents opportunities for chemical derivatization and the synthesis of analogs. fishersci.cafrontiersin.org While general methods for synthesizing fluoranthene (B47539) derivatives exist, the specific exploration of this compound's chemical space through targeted synthesis of derivatives or analogs for use as mechanistic probes is an important area for future research. thegoodscentscompany.commetabolomicsworkbench.orgnih.govnih.gov

Synthesizing modified versions of this compound can help researchers understand which parts of the molecule are essential for its biological activity, if any, and to investigate its potential interactions with biological targets within H. werneckii or in other systems. This could involve سنتesis of derivatives with modifications to the hydroxyl groups, the aromatic system, or the side chains. Such studies would provide valuable structure-activity relationship information, contributing to the understanding of this compound's function at a molecular level.

Application of Integrated -Omics Technologies (e.g., metabolomics, transcriptomics of H. werneckii) for this compound-Related Pathways

Integrated -omics approaches, such as metabolomics, transcriptomics, and genomics, offer powerful tools for gaining a holistic understanding of biological systems. researchgate.netctdbase.orgctdbase.org Applying these technologies to H. werneckii can provide significant insights into this compound production and its associated metabolic pathways.

Q & A

Basic: What are the foundational methodologies for synthesizing and characterizing Hortein in laboratory settings?

Methodological Answer:
Synthesis of this compound requires precise stoichiometric control and reaction condition optimization (e.g., temperature, solvent polarity). Characterization involves spectroscopic techniques (NMR, IR) for structural elucidation and chromatographic methods (HPLC, GC-MS) for purity assessment. For novel compounds, provide crystallographic data or computational modeling to confirm molecular geometry . Reproducibility hinges on detailed experimental protocols, including reagent sources, equipment calibration, and error margins for measurements .

Basic: How should researchers design initial experiments to test this compound’s biochemical activity?

Methodological Answer:
Begin with in vitro assays (e.g., enzyme inhibition, receptor binding) using dose-response curves to establish potency (IC50/EC50 values). Include positive/negative controls and replicate experiments (≥3 replicates) to account for variability. Use statistical tools (ANOVA, t-tests) to validate significance. For in vivo studies, adhere to ethical guidelines for model organisms, detailing sample sizes and randomization procedures .

Advanced: How can contradictory data on this compound’s mechanism of action be resolved in interdisciplinary studies?

Methodological Answer:
Contradictions often arise from contextual differences (e.g., cell lines, assay conditions). Apply triangulation :

  • Compare results across independent methodologies (e.g., kinetic assays vs. molecular docking simulations).
  • Re-analyze raw data for outliers or confounding variables (e.g., pH sensitivity, solvent interference).
  • Use meta-analysis frameworks to harmonize findings from disparate studies, weighting results by experimental rigor . Document limitations explicitly (e.g., "this compound’s off-target effects in neuronal cells remain unaddressed") .

Advanced: What strategies optimize this compound’s stability in long-term pharmacological studies?

Methodological Answer:
Stability challenges include photodegradation and hydrolysis. Design accelerated stability tests under controlled conditions (e.g., 40°C/75% RH for 6 months). Employ lyophilization or nanoencapsulation to enhance shelf life. Monitor degradation products via LC-MS and validate stability-indicating assays . For in vivo applications, consider biocompatible matrices (e.g., PEGylated liposomes) .

Basic: How should researchers conduct a systematic literature review on this compound’s applications?

Methodological Answer:
Use Boolean search strings (e.g., (this compound AND "kinase inhibitor") NOT "commercial synthesis") across PubMed, Scopus, and specialized databases. Screen results with PRISMA guidelines, prioritizing peer-reviewed journals with high impact factors. Extract data into standardized tables (e.g., biological targets, assay types, IC50 ranges) and identify gaps (e.g., "No studies on this compound’s pharmacokinetics in primates") .

Advanced: What computational approaches validate this compound’s target interactions when experimental data is limited?

Methodological Answer:
Combine molecular dynamics (MD) simulations (e.g., GROMACS) with QSAR models to predict binding affinities. Cross-validate with docking software (AutoDock Vina, Schrödinger) and cheminformatic databases (ChEMBL, PubChem). Address uncertainties by comparing computational predictions with sparse experimental data (e.g., mutagenesis studies) .

Basic: How to ensure ethical compliance in this compound-related research involving human-derived samples?

Methodological Answer:
Obtain informed consent and institutional review board (IRB) approval for biospecimen use. Anonymize data and adhere to GDPR/HIPAA standards. For clinical correlations, use de-identified patient cohorts and transparently report exclusion criteria .

Advanced: What frameworks guide the integration of this compound into multi-omics studies (e.g., transcriptomics, metabolomics)?

Methodological Answer:
Apply systems biology pipelines:

  • Map this compound’s effects to pathways (KEGG, Reactome) using enrichment analysis.
  • Correlate omics datasets (RNA-seq, LC-MS metabolomics) via weighted gene co-expression networks (WGCNA).
  • Validate hypotheses with CRISPR-Cas9 knockouts or siRNA silencing of candidate targets .

Basic: What are the best practices for documenting and sharing this compound-related data to ensure reproducibility?

Methodological Answer:
Publish raw data in FAIR-compliant repositories (e.g., Zenodo, Figshare). Include metaexperimental conditions, software versions, and statistical parameters. For computational studies, share code (GitHub) with Docker containers for environment replication .

Advanced: How to address peer review critiques regarding this compound’s novelty in grant proposals?

Methodological Answer:
Differentiate this compound’s unique properties (e.g., selective inhibition of isoform X vs. existing inhibitors). Use comparative tables to highlight gaps in prior art. Strengthen claims with preliminary data (e.g., "this compound reduces tumor growth in murine models by 60%, surpassing Drug Y’s 40%") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.